molecular formula C14H19NO3S B2880393 2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone CAS No. 1796959-78-8

2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone

Cat. No.: B2880393
CAS No.: 1796959-78-8
M. Wt: 281.37
InChI Key: BFZAIHGJYDJSFL-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Attachment of the Ethanone Moiety: The ethanone moiety can be attached through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

    Coupling with 3-Methoxyphenol: The final step involves the coupling of the intermediate with 3-methoxyphenol through an etherification reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential pharmacological properties, including its ability to interact with biological targets such as enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.

    Materials Science: The unique structural features of this compound may be utilized in the design and development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)propanone: Similar structure with a propanone moiety instead of ethanone.

    2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)butanone: Similar structure with a butanone moiety instead of ethanone.

    2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)pentanone: Similar structure with a pentanone moiety instead of ethanone.

Uniqueness

2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxyphenoxy group, methylthio group, and pyrrolidine ring in a single molecule allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-17-11-4-3-5-12(8-11)18-10-14(16)15-7-6-13(9-15)19-2/h3-5,8,13H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZAIHGJYDJSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCC(C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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